molecular formula C12H19NO B1351826 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine CAS No. 881486-12-0

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Número de catálogo: B1351826
Número CAS: 881486-12-0
Peso molecular: 193.28 g/mol
Clave InChI: OIBFSMQALQAMKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural and Functional Relationships

Electronic Configuration and Reactivity

The para-methoxy group donates electron density through resonance effects, creating distinct reactivity patterns:

Table 3: Electronic Characteristics
Position Electron Density Reactivity Profile
Para-methoxy Increased Resists electrophilic substitution
Amine nitrogen Basic (pKa ~9.5) Participates in acid-base reactions
α-carbon Steric hindrance Limits nucleophilic attack

This electronic profile enables selective modifications at the amine group while preserving the aromatic system.

Spectroscopic Signatures

Key analytical data from mass spectrometry and infrared spectroscopy:

  • Mass Spec : Base peak at m/z 193 (molecular ion), fragmentation pattern shows loss of methyl groups (m/z 178)
  • IR Spectroscopy : Strong absorption at 1245 cm⁻¹ (C-O stretch of methoxy), 3350 cm⁻¹ (N-H stretch)
  • ¹H NMR : δ 1.15 (doublet, 2CH3), δ 3.75 (singlet, OCH3), δ 4.20 (multiplet, CH-N)

These signatures facilitate unambiguous identification in synthetic mixtures.

Propiedades

IUPAC Name

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBFSMQALQAMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406315
Record name 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881486-12-0
Record name 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Preparation Methods of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Specific Preparation Routes

Condensation and Reduction Route (Patent WO2015159170A2)

This method involves a multi-step process starting from 4-methoxyacetophenone:

  • Step 1: Imine Formation
    4-methoxyacetophenone is condensed with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid as a catalyst. Water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. This yields an imine intermediate (4-methoxyphenyl-ethylidenyl-(1-phenylethyl)amine).

  • Step 2: Catalytic Hydrogenation
    The imine is hydrogenated over 10% Pd/C catalyst under hydrogen atmosphere at 35-40°C to reduce the imine to the corresponding amine.

  • Step 3: Salt Formation and Isolation
    The amine is converted to its p-toluenesulfonic acid salt for purification, followed by basification and extraction to obtain the free base.

  • Step 4: Final Reduction and Crystallization
    The free base undergoes further hydrogenation and is crystallized as the hydrochloride salt to yield the target compound with high purity.

This process is scalable and yields the compound with high optical purity (up to 100% chiral purity by HPLC) and good yield (e.g., 57% optical purity in some variants, improved to 98% with asymmetric hydroboration methods).

Asymmetric Hydroboration and Amination

An alternative advanced method involves:

This method is noted for its high stereoselectivity but may require specialized catalysts and reagents, limiting its commercial scalability.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Optical Purity (%) Yield (%) Scalability Notes
Condensation + Pd/C Hydrogenation Imine formation, hydrogenation, salt formation Pd/C, p-toluenesulfonic acid Up to 100 ~57-79 High Well-established, scalable
Asymmetric Hydroboration Hydroboration, amination Rh-(S)-quinap, catecholborane Up to 98 Moderate Moderate High stereoselectivity, costly reagents
Reductive Amination Ketone + amine, reductive amination NaBH3CN, catalytic hydrogenation Not specified Variable Moderate Common method for related amines

Research Findings and Notes

  • The condensation and hydrogenation route is the most documented and industrially relevant method, providing a balance of yield, purity, and scalability.
  • Chiral purity is critical for pharmaceutical applications; thus, asymmetric synthesis or enzymatic resolution methods are employed to enhance enantiomeric excess.
  • The use of molecular sieves and azeotropic removal of water during imine formation improves reaction efficiency.
  • Catalytic hydrogenation steps require careful control of temperature and catalyst loading to avoid over-reduction or side reactions.
  • Alternative enzymatic resolution methods using Lipase B have been reported but are less favored commercially due to lower optical purity and enzyme cost.
  • The compound's physical and chemical properties (molecular weight ~193.28 g/mol) support its handling in typical organic synthesis environments.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that dimethylamine derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. A study highlighted the synthesis of several dimethylamine derivatives, including 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, which exhibited notable activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure allows it to function as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy. A series of derivatives were synthesized based on this compound, showing promising antiproliferative activity against HeLa cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The following table summarizes the anticancer activity of various derivatives:

Compound NameIC50 (μM)Comparison StandardStandard IC50 (μM)
This compound0.69Doxorubicin2.29
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide0.13--

Neurological Applications

Dimethylamine derivatives have been explored for their potential effects on the central nervous system (CNS). The compound may exhibit properties that can modulate neurotransmitter systems, making it a candidate for further research in treating neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common synthetic routes include:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the dimethylamine moiety.
  • Functional Group Modifications : Altering substituents on the aromatic ring to enhance biological activity.

The following table outlines some synthetic routes and their yields:

Reaction TypeStarting MaterialProduct Yield (%)
Alkylation with dimethylamine4-methoxybenzaldehyde85
Reduction of corresponding amidesN,N-dimethylpropanamide92

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial properties of a series of dimethylamine derivatives, including our compound of interest. The results indicated that modifications on the aromatic ring significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another investigation, compounds derived from this compound were tested against various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through HDAC inhibition .

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction can influence neurotransmitter levels and modulate various physiological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and pharmacological activities of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine and related compounds:

Compound Name Molecular Formula Substituents Pharmacological Activity Reference
This compound C₁₂H₁₉NO N-Me, 2-Me, 4-MeOPh Potential CNS modulation
1-(4-Methoxyphenyl)propan-2-amine (PMA) C₁₀H₁₅NO NH₂, 4-MeOPh Serotonin receptor agonist, toxic
1-(4-Chlorophenyl)-3-(4-MeOPh)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine C₁₉H₁₅Cl₃N₂O₂ Cl, CF₃, NMe₃, 4-MeOPh Anticancer (hypothesized)
N-(4-MeOPh)-1-(2-phenylethyl)piperidin-4-amine C₂₀H₂₆N₂O Piperidine, phenethyl, 4-MeOPh Opioid receptor activity (fentanyl analog)
1-(4-Ethylphenyl)-2-methylpropan-1-amine C₁₂H₁₉N 4-EtPh, 2-Me Unknown, likely CNS activity
1-(2-Chlorophenyl)-N-methylpropan-2-amine C₁₀H₁₄ClN 2-ClPh, N-Me Psychoactive (structural similarity to chlorphentermine)

Key Comparisons

1-(4-Methoxyphenyl)propan-2-amine (PMA)
  • Structural Differences : PMA lacks the N-methyl and 2-methyl groups present in the target compound.
  • Pharmacology : PMA is a serotonin receptor agonist associated with severe toxicity, including hyperthermia and serotonin syndrome. Its unsubstituted amine group increases metabolic susceptibility, leading to rapid clearance and toxic by-products (e.g., 4-hydroxymethamphetamine) .
1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine
  • Synthesis : Synthesized via reductive amination of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one using formamide and formic acid .
  • Steric Effects: The 2,2-dimethyl substituents introduce steric hindrance, which could reduce binding affinity to monoamine transporters (e.g., serotonin, dopamine) compared to PMA.
N-(4-MeOPh)-1-(2-phenylethyl)piperidin-4-amine
  • Structural Complexity : Incorporation of a piperidine ring and phenethyl group aligns with opioid receptor targeting (e.g., fentanyl analogs). The 4-methoxyphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration .
1-(4-Ethylphenyl)-2-methylpropan-1-amine
  • Electronic Effects: Replacement of methoxy with ethyl reduces polarity, increasing lipophilicity but eliminating hydrogen-bonding capacity. This may shift activity toward norepinephrine reuptake inhibition .

Pharmacological and Toxicological Implications

  • Target Compound : The N-methyl and 2-methyl groups likely confer selectivity for specific CNS targets (e.g., trace amine-associated receptors) while mitigating off-target effects seen in PMA.
  • Toxicity : PMA’s toxicity is linked to serotonin syndrome and metabolic by-products. The target compound’s substituents may reduce these risks by altering metabolism and receptor engagement .
  • Synthetic By-Products : Unlike PMA, which generates 4-methoxydimethylamphetamine as a by-product, the target compound’s synthesis (e.g., via reductive amination) may avoid such contaminants .

Actividad Biológica

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine, commonly referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential therapeutic effects. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, particularly in the context of neuropharmacology and cancer treatment.

  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential as an inhibitor of specific enzymes. Notably, studies have indicated that this compound may exhibit selective inhibition of phosphodiesterase enzymes (PDEs), which play a crucial role in cyclic AMP metabolism, thereby influencing various signaling pathways involved in inflammation and neuroprotection .

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Antidepressant Effects : Similar compounds have shown affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), suggesting potential antidepressant properties. Binding assays indicate that derivatives of this compound can displace radioligands at SERT with varying affinities .
  • Anticancer Activity : Research has demonstrated that certain derivatives exhibit significant antiproliferative effects against cancer cell lines, with IC50 values ranging from 0.69 μM to 11 μM, indicating strong potential as anticancer agents .

Case Study 1: Antidepressant Potential

In a study evaluating the binding affinity of various phenethylamines, it was found that this compound analogs showed promising results in displacing radioligands at SERT. The K_i values calculated suggested a moderate to high affinity for these receptors, which is indicative of their potential use as antidepressants .

Case Study 2: Anticancer Properties

A synthesized series of compounds based on the structure of this compound were tested against HeLa cells. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like doxorubicin . The underlying mechanism was attributed to the induction of apoptosis in cancer cells, as evidenced by nuclear disintegration observed through DAPI staining.

Data Tables

Biological ActivityIC50 Value (μM)Reference
Antiproliferative (HeLa)0.69 - 11
SERT Binding AffinityVaries (K_i)

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, and how can reaction parameters be systematically optimized?

Answer:

  • Primary Synthetic Routes : The Leuckart synthesis is a viable method for preparing arylalkylamines, leveraging reductive amination of ketones with ammonium formate (). For this compound, starting with 4-methoxypropiophenone and methylamine derivatives under controlled pH and temperature (80–100°C) can yield the target amine.
  • Optimization Strategies : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4). Response variables include yield, purity (via HPLC), and enantiomeric excess ().
  • Key Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, methylamine protons at δ 2.2–2.5 ppm) and HRMS ( ).

Basic: What analytical techniques are critical for assessing the enantiomeric purity of this compound?

Answer:

  • Chiral Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases. Compare retention times against racemic standards ().
  • Purity Quantification : Calculate enantiomeric excess (ee) using peak area ratios. Validate with polarimetry or circular dichroism (CD) for absolute configuration confirmation ( ).
  • Cross-Validation : Pair with GC-MS using chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve ambiguities ( ).

Advanced: How can computational modeling predict the pharmacological activity of this compound and its enantiomers?

Answer:

  • Quantum Chemical Calculations : Perform density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Use software like Gaussian or ORCA ().
  • Molecular Docking : Simulate interactions with serotonin (5-HT2A) or dopamine receptors using AutoDock Vina. Compare binding affinities of (R)- and (S)-enantiomers to explain stereoselective activity ().
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess conformational stability in lipid bilayers, correlating with bioavailability ().

Advanced: How should researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological outcomes for this compound?

Answer:

  • Assay Contextualization :
    • In Vitro Limitations : Test binding assays (e.g., radioligand displacement) under physiological pH and ion concentrations. Include metabolic enzymes (e.g., liver microsomes) to assess stability ().
    • In Vivo Variables : Monitor pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and blood-brain barrier penetration in animal models ().
  • Data Reconciliation : Use multivariate regression to identify confounding factors (e.g., protein binding, metabolite activity). Cross-reference with knockout models to isolate target pathways ().

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats). Store at 2–8°C in airtight containers ( ).
  • Spill Management : Neutralize with 10% acetic acid, followed by adsorption via vermiculite. Avoid oxidizing agents ().
  • Waste Disposal : Incinerate in compliance with EPA guidelines (40 CFR Part 262) ().

Advanced: What strategies enable scalable enantioselective synthesis of this compound for preclinical studies?

Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts like BINAP-ruthenium complexes for hydrogenation of imine intermediates. Optimize ee (>95%) via solvent screening (e.g., methanol vs. toluene) ().
  • Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to resolve racemic mixtures under kinetic control ().
  • Process Analytics : Integrate PAT tools (e.g., inline FTIR) for real-time ee monitoring during continuous flow synthesis ( ).

Advanced: How do structural modifications (e.g., methoxy positioning) influence the compound’s interaction with monoamine transporters?

Answer:

  • SAR Studies : Synthesize analogs with para- vs. meta-methoxy groups. Test uptake inhibition in HEK-293 cells expressing hSERT or hDAT via radiolabeled assays (e.g., [³H]serotonin uptake) ().
  • Electron-Donor Effects : The para-methoxy group enhances π-stacking with aromatic residues in transporters. Confirm via CoMFA models ().
  • Metabolic Impact : Assess O-demethylation by CYP2D6 using liver microsomes. Correlate metabolite profiles with toxicity (LC-MS/MS) ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.